molecular formula C16H20O3 B15052440 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate

9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate

Cat. No.: B15052440
M. Wt: 260.33 g/mol
InChI Key: UNRRKLGFMHCOJA-UHFFFAOYSA-N
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Description

9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate is an organic compound with the molecular formula C16H20O3. It is a derivative of benzoannulene, characterized by the presence of a pivalate ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate typically involves the esterification of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-carboxylic acid with pivalic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it may inhibit the activity of enzymes involved in oxidative stress responses, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-1-yl acetate
  • 6,7,8,9-Tetrahydro-5H-benzo7annulene-6-carbonitrile
  • 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-carboxylic acid
  • 5-Oxo-6,7,8,9-tetrahydro-5H-benzo 7annulen-2-yl trifluoromethanesulfonate

Uniqueness

What sets 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate apart from similar compounds is its unique ester group, which can influence its reactivity and biological activity. The presence of the pivalate ester can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C16H20O3/c1-16(2,3)15(18)19-12-9-8-11-6-4-5-7-14(17)13(11)10-12/h8-10H,4-7H2,1-3H3

InChI Key

UNRRKLGFMHCOJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(CCCCC2=O)C=C1

Origin of Product

United States

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